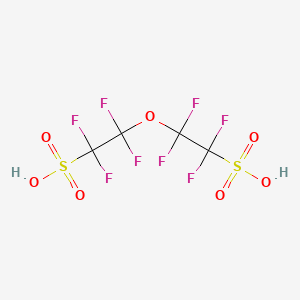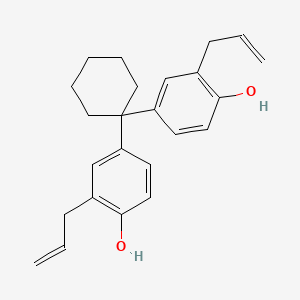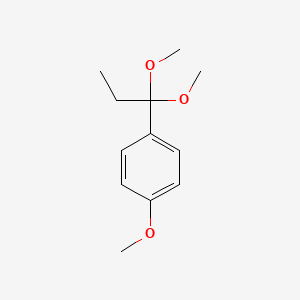![molecular formula C29H30O8 B14312002 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate CAS No. 108802-34-2](/img/structure/B14312002.png)
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is an organic compound that belongs to the class of esters This compound is characterized by the presence of butoxy groups attached to benzoyl and phenyl rings, linked through an ethanedioate (oxalate) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate typically involves esterification reactions. One common method is the reaction between 4-butoxybenzoic acid and 4-butoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid and 4-butoxyphenyl acetic acid.
Reduction: Formation of 4-butoxybenzyl alcohol and 4-butoxyphenyl methanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release active moieties that interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Decyloxybenzoyl)oxy]phenyl 4-decyloxybenzoate
- 4-[(4-Methoxybenzoyl)oxy]phenyl 4-methoxybenzoate
- 4-[(4-Ethoxybenzoyl)oxy]phenyl 4-ethoxybenzoate
Uniqueness
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is unique due to its specific butoxy substituents, which impart distinct physical and chemical properties
Propriétés
Numéro CAS |
108802-34-2 |
|---|---|
Formule moléculaire |
C29H30O8 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
2-O-[4-(4-butoxybenzoyl)oxyphenyl] 1-O-(4-butoxyphenyl) oxalate |
InChI |
InChI=1S/C29H30O8/c1-3-5-19-33-22-9-7-21(8-10-22)27(30)35-24-15-17-26(18-16-24)37-29(32)28(31)36-25-13-11-23(12-14-25)34-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |
Clé InChI |
RJUXTLMZYUKIOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)

![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)




